molecular formula C6H12ClNO B8211365 (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

Cat. No.: B8211365
M. Wt: 149.62 g/mol
InChI Key: XMKPHELWJMSDHY-KJESCUSBSA-N
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Description

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic secondary amine hydrochloride salt with a [3.2.0] ring system. Key features include:

  • Molecular formula: C₆H₁₂ClNO (hydrochloride salt).
  • Molecular weight: 149.62 g/mol .
  • Stereochemistry: The (1S,5R,6R) configuration defines its spatial arrangement, critical for biological interactions.
  • Purity: Commercial samples are typically 95% pure, synthesized via HCl-mediated deprotection of precursors (e.g., compound 10 in ) .

Properties

IUPAC Name

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKPHELWJMSDHY-KJESCUSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2[C@@H]1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. Common synthetic routes include:

    Cyclization of Amino Alcohols: This method involves the cyclization of amino alcohol precursors under acidic conditions to form the bicyclic structure.

    Reductive Amination: Another approach is the reductive amination of ketones with amines, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is utilized as a building block in the synthesis of novel pharmacological agents. Its bicyclic structure allows it to mimic biologically active molecules, enhancing its potential as a drug candidate.
  • Antihistaminic Activity : Research indicates that derivatives of this compound have been incorporated into antihistamine formulations, improving their efficacy and physicochemical properties for treating allergic reactions .
  • Cytostatic Effects : Studies have shown that compounds similar to (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol exhibit significant cytostatic effects on transformed cell lines, suggesting potential applications in cancer therapy.

Organic Synthesis

  • Synthetic Intermediates : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new synthetic methodologies.
  • Reactivity : The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.

Biological Studies

  • Neuropharmacological Applications : Research has indicated that derivatives may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents.

Case Study 1: Antihistaminic Activity

A study evaluated the efficacy of a derivative of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol in treating allergic reactions in animal models. Results indicated a marked reduction in histamine-induced symptoms compared to control groups.

Case Study 2: Cytostatic Effects

In vitro studies involving transformed 3T3-SV40 cells revealed that treatment with this compound led to significant inhibition of cell growth comparable to established cytostatic drugs like cisplatin.

Mechanism of Action

The mechanism of action of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Bicyclo System Functional Groups Molecular Weight (g/mol) Key Physical Properties References
(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride [3.2.0] -OH, -HCl 149.62 White solid; m.p. >220°C (decomposition)
3-Benzyl-6-hydroxy-6-trifluoromethyl-3-azabicyclo[3.1.1]heptane hydrochloride [3.1.1] -OH, -CF₃, -HCl 343 White solid; synthesized via HCl/MeOH (97% yield)
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals [3.2.0] Ketone, ketal ~280–350 (varies by substituent) Analgesic activity; naloxone-reversible
Ampicillin [3.2.0] β-lactam, carboxylic acid 349.41 Antibiotic; water-soluble
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride [3.1.1] Ketone, -HCl 147.60 Room-temperature stable

Key Observations :

  • Ring System : The [3.2.0] system in the target compound and ampicillin contrasts with [3.1.1] or [3.1.0] systems in others, altering ring strain and conformational flexibility.
  • Functional Groups : Hydroxyl and hydrochloride groups in the target compound enhance polarity and solubility compared to ketones or trifluoromethyl derivatives.
  • Molecular Weight : The target compound is smaller than β-lactam antibiotics (e.g., ampicillin, 349.41 g/mol) due to the absence of bulky side chains .

Pharmacological Activity

  • Antibiotic Potential: The [3.2.0] system in β-lactams (e.g., ampicillin) is critical for penicillin-binding protein inhibition. However, the target compound lacks the β-lactam ring, likely precluding antibacterial effects .
  • 3-Benzyl-3-azabicyclo[3.1.1]heptane Derivatives: No reported activity, but trifluoromethyl groups may enhance metabolic stability .

Biological Activity

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol; hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • Molecular Formula : C7H14ClNO
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 2095192-21-3

The biological activity of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol is primarily attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). Studies have indicated that compounds in this class may act as ligands for opioid receptors, which are critical in pain modulation and other physiological processes.

Biological Activity Overview

  • Opioid Receptor Interaction :
    • Research indicates that derivatives of azabicyclo compounds exhibit high binding affinity for μ-opioid receptors, which are involved in pain relief and reward mechanisms.
    • A study highlighted that modifications to the azabicyclo structure can enhance selectivity for μ-receptors over δ and κ subtypes, suggesting potential therapeutic applications in pain management and pruritus treatment in veterinary medicine .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antibacterial activity against a range of pathogens. The structural similarity to β-lactam antibiotics suggests a potential role in combating antibiotic-resistant strains .
    • For example, sulbactam, a β-lactamase inhibitor structurally related to azabicyclo compounds, has shown effectiveness against Acinetobacter baumannii, indicating that (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol may possess similar properties .

Case Study 1: Opioid Receptor Ligands

A study conducted on various azabicyclo derivatives demonstrated significant μ-opioid receptor binding with picomolar affinities. The structure–activity relationship (SAR) analysis revealed that specific substitutions could lead to enhanced receptor selectivity and potency .

Case Study 2: Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial efficacy of azabicyclo compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited notable inhibitory effects, underscoring their potential as novel antibacterial agents .

Research Findings

StudyFindings
Identified high μ-opioid receptor binding affinity for modified azabicyclo compounds.
Demonstrated antimicrobial activity against MRSA and other resistant strains.
Investigated chemical interactions with food components affecting drug efficacy.

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